1-(4-aminophenyl)-5-methyl-1H-1,2,3-Triazole-4-carboxylic acid
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Overview
Description
1-(4-aminophenyl)-5-methyl-1H-1,2,3-Triazole-4-carboxylic acid is a heterocyclic organic compound that features a triazole ring substituted with an aminophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, making it a convenient method for the synthesis of triazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-aminophenyl)-5-methyl-1H-1,2,3-Triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can yield alcohol derivatives.
Scientific Research Applications
1-(4-aminophenyl)-5-methyl-1H-1,2,3-Triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-aminophenyl)-5-methyl-1H-1,2,3-Triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
1-(4-aminophenyl)-1H-1,2,3-Triazole-4-carboxylic acid: Lacks the methyl group at the 5-position.
5-methyl-1H-1,2,3-Triazole-4-carboxylic acid: Lacks the aminophenyl group.
1-(4-nitrophenyl)-5-methyl-1H-1,2,3-Triazole-4-carboxylic acid: Contains a nitro group instead of an amino group.
Uniqueness
1-(4-aminophenyl)-5-methyl-1H-1,2,3-Triazole-4-carboxylic acid is unique due to the presence of both an aminophenyl group and a carboxylic acid group on the triazole ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C10H10N4O2 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
1-(4-aminophenyl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N4O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-7(11)3-5-8/h2-5H,11H2,1H3,(H,15,16) |
InChI Key |
SDAIIVGGLLJSLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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